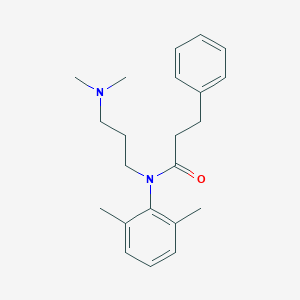
Hydrocinnamanilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrocinnamanilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl- is a chemical compound that belongs to the class of cinnamides. It has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
The mechanism of action of Hydrocinnamanilide is not fully understood. However, it has been proposed that the compound exerts its biological effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. It has also been suggested that Hydrocinnamanilide may act as a prodrug, which is converted into an active metabolite in vivo.
Biochemical and Physiological Effects
Hydrocinnamanilide has been shown to exhibit various biochemical and physiological effects. It has been reported to have antioxidant properties, which may be attributed to its ability to scavenge free radicals. The compound has also been shown to exhibit anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases. In addition, Hydrocinnamanilide has been shown to induce apoptosis in cancer cells, which may be attributed to its ability to inhibit various signaling pathways.
Advantages and Limitations for Lab Experiments
Hydrocinnamanilide has several advantages for lab experiments. It is easy to synthesize and purify, and its biological activity can be easily tested using various assays. However, the compound has some limitations, including its low solubility in aqueous solutions, which may limit its use in in vivo experiments. In addition, the compound may exhibit toxicity at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of Hydrocinnamanilide. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer and inflammatory diseases. Another potential direction is to explore its potential as a material for various applications, including organic electronics and sensors. Additionally, further studies are needed to fully understand the mechanism of action of Hydrocinnamanilide and to identify its potential targets.
Synthesis Methods
Hydrocinnamanilide can be synthesized through a simple and efficient method. The synthesis involves the reaction of cinnamic acid with N,N-dimethyl-1,3-propanediamine in the presence of a coupling reagent such as N,N'-carbonyldiimidazole. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography or recrystallization.
Scientific Research Applications
Hydrocinnamanilide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound has been tested against various cancer cell lines, including breast, prostate, and lung cancer cells, and has shown promising results as a potential anticancer agent.
properties
CAS RN |
17307-24-3 |
|---|---|
Product Name |
Hydrocinnamanilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl- |
Molecular Formula |
C22H30N2O |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C22H30N2O/c1-18-10-8-11-19(2)22(18)24(17-9-16-23(3)4)21(25)15-14-20-12-6-5-7-13-20/h5-8,10-13H,9,14-17H2,1-4H3 |
InChI Key |
WKTOWIPEMBNMSJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)CCC2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)CCC2=CC=CC=C2 |
Other CAS RN |
17307-24-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






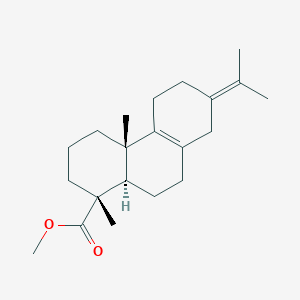

![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)
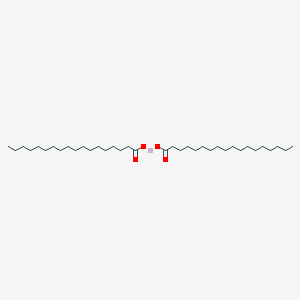
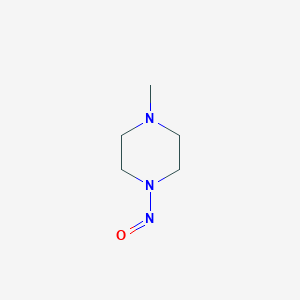
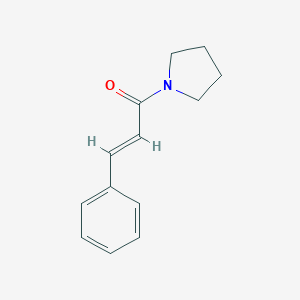
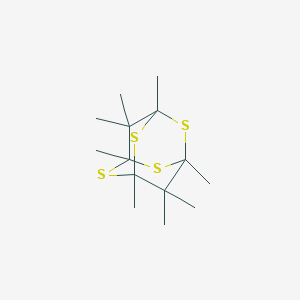
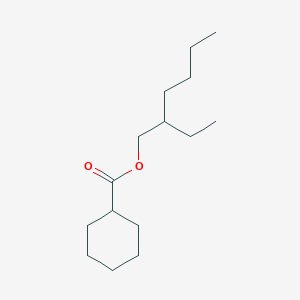
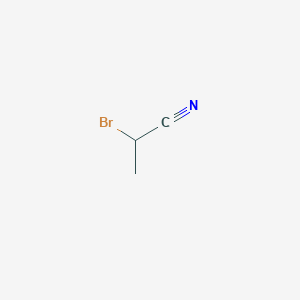

![2-[2-(2-Methoxyethoxy)ethoxy]acetic acid](/img/structure/B99971.png)